molecular formula C17H12BrNO5 B288731 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B288731
M. Wt: 390.2 g/mol
InChI Key: MIZWWYVNKAJQGZ-UHFFFAOYSA-N
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Description

6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMOC, is a chemical compound that belongs to the family of chromene derivatives. It has a unique molecular structure that makes it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the formation of a complex between 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and the metal ion. The complex formation induces a change in the electronic structure of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, leading to fluorescence emission.
Biochemical and Physiological Effects:
6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, its potential use as a fluorescent probe for metal ions makes it a valuable tool for studying the role of metal ions in biological processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its high selectivity for metal ions. This property makes it a useful tool for the detection and quantification of metal ions in complex biological and environmental samples. However, one of the limitations of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its low water solubility, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the use of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in scientific research. One direction is the development of new fluorescent probes based on the structure of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide for the detection of other metal ions. Another direction is the use of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in the study of metal ion homeostasis in biological systems. Additionally, the synthesis of water-soluble derivatives of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide could expand its use in aqueous environments.

Synthesis Methods

The synthesis of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 4-hydroxybenzaldehyde with 2,4-dihydroxybenzoic acid, followed by bromination and methylation. The final step involves the reaction of the resulting compound with 2-amino-4-methoxybenzoic acid to yield 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. The synthesis of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been optimized to achieve high yields and purity.

Scientific Research Applications

6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its use as a fluorescent probe for the detection of metal ions. 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to selectively bind to metal ions such as copper, zinc, and iron, and emit fluorescence upon binding. This property of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.

properties

Product Name

6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C17H12BrNO5

Molecular Weight

390.2 g/mol

IUPAC Name

6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H12BrNO5/c1-23-14-8-10(18)6-9-7-13(17(22)24-15(9)14)16(21)19-11-2-4-12(20)5-3-11/h2-8,20H,1H3,(H,19,21)

InChI Key

MIZWWYVNKAJQGZ-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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